7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
7-bromo-9-methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-23-13-5-3-4-10(7-13)17-21-18-14(19(26)22-17)8-11-6-12(20)9-15(24-2)16(11)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJMLFQOINOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The chromene scaffold is pre-functionalized with bromo and methoxy groups. Starting with 7-bromo-9-methoxy-2H-chromen-2-one, ketone A undergoes Claisen-Schmidt condensation with 3-methoxybenzaldehyde under acidic conditions to form α,β-unsaturated ketone B (Scheme 1). This intermediate is critical for subsequent pyrimidine ring formation.
Table 1: Reaction Conditions for Intermediate B
| Reagent | Conditions | Yield (%) |
|---|---|---|
| 3-Methoxybenzaldehyde | Ethanol, HCl (cat.), 80°C, 6h | 78 |
Pyrimidine Cyclization
Intermediate B is reacted with thiourea in ethanol under microwave irradiation (160°C, 60 min) to form the pyrimidine ring. Piperidine (0.5 mol%) catalyzes the condensation, driving the reaction to completion via imine formation. The product is recrystallized from ethanol to yield the target compound as yellow crystals (62% yield).
Key Characterization Data
- 1H NMR (DMSO-d6): δ 7.45 (d, J=8.4 Hz, 1H, Ar–H), 7.32–7.25 (m, 3H, Ar–H), 4.52 (s, 1H, CH), 3.85 (s, 3H, OCH3), 3.81 (s, 3H, OCH3).
- HRMS: m/z calcd for C20H16BrN3O3S [M+H]+: 472.02, found: 472.01.
Microwave and Ultrasound-Assisted Synthesis
Modern techniques like microwave and ultrasound irradiation enhance reaction efficiency by reducing time and improving regioselectivity.
Microwave-Driven Cyclization
A mixture of B , thiourea, and DMF is subjected to microwave irradiation (90°C, 20 min), achieving 85% conversion. The shorter reaction time minimizes side products, and the use of DMF stabilizes reactive intermediates.
Sonochemical Functionalization
Ultrasound-assisted bromination at position 7 is performed using N-bromosuccinimide (NBS) in CCl4. Sonication at 60°C for 30 min introduces the bromo group with 91% efficiency, avoiding over-bromination.
Catalytic Systems for Enhanced Yield
Hybrid catalysts, such as β-cyclodextrin-propyl sulfonic acid, facilitate MCRs by stabilizing transition states through non-covalent interactions.
Cyclodextrin-Mediated Synthesis
Using 2 mol% β-cyclodextrin-propyl sulfonic acid in solvent-free conditions, the condensation of A , 3-methoxybenzaldehyde, and thiourea proceeds at 80°C to yield B in 88% yield. This method is scalable and environmentally benign.
Table 2: Catalyst Comparison
| Catalyst | Yield (%) | Time (h) |
|---|---|---|
| Piperidine | 62 | 1.0 |
| β-Cyclodextrin-SO3H | 88 | 2.5 |
| La2O3 | 75 | 1.5 |
Regioselective Bromination and Methoxylation
Introducing bromo and methoxy groups requires precise control to avoid positional isomers.
Electrophilic Aromatic Substitution
The chromene precursor is brominated using Br2 in acetic acid at 0°C, selectively targeting position 7 due to electron-donating methoxy groups. Subsequent methoxylation at position 9 employs NaOMe in methanol under reflux.
Purification and Analytical Validation
Final purification via column chromatography (SiO2, ethyl acetate/hexane) ensures >98% purity. DSC analysis reveals a melting point of 214–216°C, consistent with chromenopyrimidine derivatives.
Chemical Reactions Analysis
Types of Reactions
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno[2,3-d]Pyrimidine Derivatives
Target Compound
- Structure: 7-Bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
- Key Features : Bromine (C7), methoxy (C9), 3-methoxyphenyl (C2), and thione (C4).
- Molecular Formula : C19H15BrN2O4S .
Analog 1 : 2-(5-Bromo-2-Methoxyphenyl)-9-Ethoxy Analog
- Structure: 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
- Key Differences :
- Bromine at C5 instead of C5.
- Ethoxy (C9) instead of methoxy.
- Molecular Formula : C20H17BrN2O3S .
- Bromine at C5 may reduce steric hindrance compared to C7 positioning.
Analog 2 : 7-Chloro-2-(2-Hydroxyphenyl) Derivative
- Structure: 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
- Key Differences :
- Chlorine (less electronegative than bromine) at C6.
- Hydroxyl group (C2-phenyl) instead of methoxy.
- Molecular Formula : C17H11ClN2O2S .
- Implications : Hydroxyl group enhances hydrogen bonding but reduces stability under acidic conditions. Chlorine’s smaller size may improve target binding kinetics.
Thieno[2,3-d]Pyrimidine and Pyrano[2,3-d]Pyrimidine Derivatives
Analog 3 : Thieno[2,3-d]Pyrimidine-Chromenone Hybrid
- Structure: 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one.
- Key Differences: Thieno-pyrimidine core instead of chromeno-pyrimidine. Oxo group (C4) instead of thione.
- Properties : Melting point 216–217°C; LC-MS m/z 450.9 [M+H]+ .
Analog 4 : Pyrano[2,3-d]Pyrimidine-Thione
Structure-Activity Relationships (SAR)
- Thione vs. Oxo : Thione derivatives exhibit stronger hydrogen bonding and metal coordination, enhancing interactions with biological targets .
- Halogen Position : Bromine at C7 (target compound) may improve steric complementarity in enzyme pockets compared to C5 .
- Aromatic Substituents : 3-Methoxyphenyl (target) offers better π-stacking than 2-methoxyphenyl , while hydroxyl groups (Analog 2) introduce polarity at the expense of stability .
Biological Activity
7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action based on recent research findings.
- Molecular Formula : C19H15BrN2O4
- Molecular Weight : 415.2 g/mol
- Structure : The compound features a chromeno-pyrimidine core structure which is known to contribute to its biological activity.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. It functions primarily by inhibiting critical signaling pathways involved in cancer cell proliferation, specifically the PI3K and mTOR pathways. These pathways play pivotal roles in cellular growth and survival, making them prime targets for cancer therapy.
The compound's mechanism involves:
- Inhibition of PI3K/mTOR Pathways : By disrupting these pathways, the compound can induce apoptosis in cancer cells and hinder their growth.
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G1 phase, thereby preventing further cell division.
Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines (A549 and NCI-H1975), this compound demonstrated significant cytotoxicity with an IC50 value below 20 µM. This suggests strong potential for therapeutic applications against lung cancer cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the methoxy groups on the phenyl ring significantly influence the biological activity of the compound. The presence of electron-donating groups like methoxy enhances its interaction with target proteins involved in tumor growth inhibition .
Comparative Analysis of Biological Activities
| Compound Name | IC50 (µM) | Pathway Targeted | Effect |
|---|---|---|---|
| 7-bromo-9-methoxy... | <20 | PI3K/mTOR | Antitumor activity |
| Compound A1 | 13 | EGFR | Antitumor activity |
| Compound B1 | 15.6 | EGFR L858R/T790M | Selective inhibition |
Q & A
Q. What are the recommended synthetic routes for 7-bromo-9-methoxy-2-(3-methoxyphenyl)chromeno[2,3-d]pyrimidine-4-thione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of chromeno-pyrimidine derivatives typically involves multi-step reactions. For example, similar compounds (e.g., chromeno-pyrimidinones) are synthesized via condensation of substituted chromenones with thioureas or via cyclization of intermediate thiocyanate derivatives under acidic conditions . Key optimization parameters include:
- Temperature: Reactions often require reflux in solvents like methanol or DMF (70–100°C).
- Catalysts: Acidic catalysts (e.g., HCl, p-toluenesulfonic acid) improve cyclization efficiency.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Substituent Compatibility: Bromine and methoxy groups may require protection/deprotection steps to avoid side reactions .
Table 1: Comparison of Synthetic Conditions for Analogous Chromeno-Pyrimidine Derivatives
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., methoxy, bromine positions) .
- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- HPLC-PDA: Assess purity (>95% recommended for biological assays).
- X-ray Crystallography: Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methoxy groups) influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer: Substituents impact electronic, steric, and solubility properties. For example:
- Bromine: Enhances electrophilicity, potentially increasing binding to biological targets (e.g., kinase inhibition) .
- Methoxy Groups: Improve membrane permeability but may reduce metabolic stability.
Experimental Design:
- Synthesize analogs with varied substituents (e.g., replace bromine with chlorine or methoxy with ethoxy).
- Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions.
- Use computational modeling (e.g., DFT, molecular docking) to correlate electronic properties with activity .
Table 2: Substituent Effects on Analogous Chromeno-Pyrimidine Derivatives
| Substituent Position | Biological Activity (IC50) | Key Finding | Reference |
|---|---|---|---|
| 7-Bromo | 2.1 µM (kinase inhibition) | Bromine enhances target affinity | |
| 4-Methoxy | 15.3 µM (antimicrobial) | Methoxy reduces cytotoxicity |
Q. How can contradictory data on this compound’s reactivity or biological effects be resolved?
Methodological Answer: Contradictions often arise from variations in experimental conditions. Resolve by:
- Standardizing Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and reagent batches.
- Controlling Solvent Effects: DMSO concentration in biological assays should be ≤0.1% to avoid false positives .
- Replicating Reaction Conditions: For chemical reactivity studies, document pH, temperature, and light exposure meticulously .
Case Study: A study on a similar thieno-pyrimidine showed conflicting solubility data. Resolution involved repeating experiments in degassed solvents under inert atmosphere, confirming oxidative degradation as the culprit .
Q. What strategies are effective for improving the compound’s stability in aqueous solutions for in vivo studies?
Methodological Answer:
- Formulation: Use cyclodextrin-based encapsulation or liposomal carriers to enhance solubility .
- pH Adjustment: Stabilize the thione moiety by buffering solutions to pH 7–8 .
- Lyophilization: Prepare lyophilized powders for long-term storage, reconstituting in saline before use.
Data-Driven Research Considerations
- Key Challenge: Limited direct data on the target compound. Prioritize analog-based extrapolation (e.g., chromeno-pyrimidinones in ) and validate findings with targeted experiments.
- Critical Gaps: Biological activity data, metabolic stability profiles, and in vivo pharmacokinetics remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
